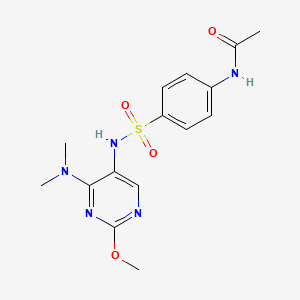

![molecular formula C26H18N2O3S B2904627 3-(2-苯基喹啉-4-甲酰氨基)苯并[b]噻吩-2-甲酸甲酯 CAS No. 477490-48-5](/img/structure/B2904627.png)

3-(2-苯基喹啉-4-甲酰氨基)苯并[b]噻吩-2-甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

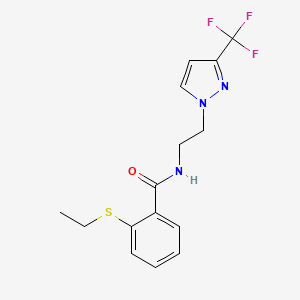

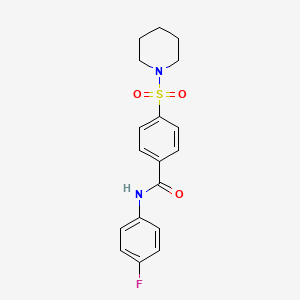

“Methyl 3-(2-phenylquinoline-4-carboxamido)benzo[b]thiophene-2-carboxylate” is a complex organic compound. It contains a benzo[b]thiophene moiety, which is a type of heterocyclic compound . Benzo[b]thiophene derivatives have been found to exhibit a variety of biological effects and are used in the development of advanced compounds .

科学研究应用

Organic Semiconductors

Thiophene derivatives are pivotal in the development of organic semiconductors due to their excellent charge transport properties. Methyl 3-(2-phenylquinoline-4-carboxamido)benzo[b]thiophene-2-carboxylate can be utilized in the synthesis of small molecule semiconductors for organic field-effect transistors (OFETs), potentially improving the performance of organic electronic devices .

Organic Light-Emitting Diodes (OLEDs)

The compound’s structural motif is beneficial for creating materials for OLEDs. Its molecular architecture allows for efficient electron transport and light emission, which are critical for the high-quality display and lighting applications of OLEDs .

Anticancer Agents

Thiophene derivatives have shown promise as anticancer agents. The specific structure of Methyl 3-(2-phenylquinoline-4-carboxamido)benzo[b]thiophene-2-carboxylate may be explored for its potential to inhibit cancer cell growth and proliferation, making it a candidate for further pharmacological studies .

Anti-inflammatory Drugs

The anti-inflammatory properties of thiophene derivatives make them suitable candidates for drug development. This compound, with its unique benzo[b]thiophene moiety, could be synthesized into new nonsteroidal anti-inflammatory drugs (NSAIDs), offering alternatives to existing medications .

Antimicrobial Activity

Research has indicated that thiophene compounds can exhibit antimicrobial activity. The structural complexity of Methyl 3-(2-phenylquinoline-4-carboxamido)benzo[b]thiophene-2-carboxylate provides a platform for designing novel antimicrobial agents that could be effective against resistant strains of bacteria and fungi .

Corrosion Inhibitors

In industrial chemistry, thiophene derivatives are known to act as corrosion inhibitors. This compound could be incorporated into coatings or additives to protect metals and alloys from corrosion, thereby extending the life of industrial machinery and infrastructure .

Voltage-Gated Sodium Channel Blockers

Compounds with a thiophene structure have been used as voltage-gated sodium channel blockers. Methyl 3-(2-phenylquinoline-4-carboxamido)benzo[b]thiophene-2-carboxylate could be investigated for its potential use in local anesthetics or in the treatment of conditions associated with dysfunctional sodium channels .

Material Science

The benzo[b]thiophene core of the compound is structurally conducive for the development of advanced materials. Its incorporation into polymers or small molecules could lead to new materials with unique optical, electronic, or mechanical properties .

未来方向

作用机制

Target of Action

It’s worth noting that thiophene derivatives, which this compound is a part of, have been reported to exhibit a wide range of therapeutic properties .

Mode of Action

The suzuki–miyaura (sm) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, is often involved in the synthesis of such compounds . This reaction involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

Thiophene derivatives are known to be involved in a variety of biological effects .

Result of Action

Thiophene derivatives are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Action Environment

It’s worth noting that the stability and reactivity of organoboron reagents, which are often used in the synthesis of such compounds, can be influenced by various factors, including temperature, ph, and the presence of other chemicals .

属性

IUPAC Name |

methyl 3-[(2-phenylquinoline-4-carbonyl)amino]-1-benzothiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H18N2O3S/c1-31-26(30)24-23(18-12-6-8-14-22(18)32-24)28-25(29)19-15-21(16-9-3-2-4-10-16)27-20-13-7-5-11-17(19)20/h2-15H,1H3,(H,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDZFTCYRLVODDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

methyl}-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B2904544.png)

![5-[(4-methoxyphenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B2904545.png)

![5-[(4-Chlorophenyl)amino]-N-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2904547.png)

![[3-(2,4,5-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2904548.png)

![N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-tosylpropanamide](/img/structure/B2904552.png)

![(E)-4-(benzo[d]thiazol-2-yl)-N-((E)-3-(4-nitrophenyl)allylidene)aniline](/img/structure/B2904557.png)

![4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)thiomorpholine](/img/structure/B2904561.png)

![ethyl (E)-3-[2-[N-methyl-C-(nitromethyl)carbonimidoyl]hydrazinyl]but-2-enoate](/img/structure/B2904567.png)